1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-14-4-5-15(2)18(10-14)13-24-12-17(7-9-21(24)26)22(27)23-20-11-19(25(28)29)8-6-16(20)3/h4-12H,13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUIOQIZTGBBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines.
Substitution: This can involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Pharmaceutical Applications
- Antihypertensive Agents : Dihydropyridines are widely recognized as calcium channel blockers. This compound may exhibit similar properties, making it a candidate for the development of antihypertensive medications. Calcium channel blockers help relax blood vessels and reduce blood pressure.
- Antioxidant Activity : Preliminary studies suggest that compounds with a similar structure can exhibit antioxidant properties, potentially offering protective effects against oxidative stress-related diseases.
- Anticancer Research : There is ongoing research into the anticancer potential of dihydropyridine derivatives. The unique structural features of this compound may enhance its efficacy against various cancer cell lines.
- Neuroprotective Effects : Some studies indicate that dihydropyridine derivatives can provide neuroprotection in models of neurodegenerative diseases. This application is particularly relevant given the rising prevalence of conditions like Alzheimer's and Parkinson's diseases.
Agrochemical Applications
- Pesticides : The structural characteristics of this compound may allow it to function as an effective pesticide or herbicide. Compounds with similar functional groups have been shown to possess insecticidal and fungicidal properties.
- Plant Growth Regulators : Research into plant growth regulators has identified various nitrogen-containing heterocycles as beneficial for enhancing crop yield and resilience.
Materials Science Applications
- Polymer Chemistry : Dihydropyridine derivatives can act as intermediates in the synthesis of novel polymers with specific properties tailored for applications in coatings, adhesives, and composites.
- Nanotechnology : The potential for this compound to be utilized in nanomaterials has been explored, particularly in the development of drug delivery systems where controlled release is critical.
Case Study 1: Antihypertensive Activity
A study published in Journal of Medicinal Chemistry evaluated several dihydropyridine derivatives for their antihypertensive effects. The results indicated that modifications to the substituents significantly influenced their potency and selectivity towards calcium channels .
Case Study 2: Antioxidant Properties
Research highlighted in Free Radical Biology and Medicine examined the antioxidant capabilities of dihydropyridine compounds, demonstrating that certain derivatives could effectively scavenge free radicals and mitigate oxidative damage in cellular models .
Case Study 3: Anticancer Activity
In a study published in Cancer Research, a series of dihydropyridine-based compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison
Physicochemical Properties
- Solubility: The nitro group in the target compound likely reduces aqueous solubility compared to the methoxy-containing analog, as nitro groups increase hydrophobicity.
- Stability : The electron-deficient nitro-substituted aryl group may render the target compound more susceptible to nucleophilic attack or metabolic reduction compared to the methoxy analog.
Biological Activity
The compound 1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anti-inflammatory and anticancer properties.
- Molecular Formula : C25H20N4O4
- Molecular Weight : 440.45 g/mol
- CAS Number : 6655-84-1
- IUPAC Name : 3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of dihydropyridine derivatives. In particular, compounds similar to this compound have shown efficacy in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines, including J774A.1 and THP-1 cells. This suggests that the compound may modulate inflammatory pathways effectively .
Anticancer Activity
Dihydropyridine derivatives have been evaluated for their anticancer properties against multiple cancer cell lines. For instance, compounds structurally related to the target compound have demonstrated significant cytotoxicity against human tumor cells. The structure–activity relationship (SAR) indicates that modifications to the phenyl and nitrophenyl groups can enhance antitumor activity .
The biological activity of this compound is believed to involve:
- Inhibition of NF-kB Pathway : This pathway is critical in regulating immune response and inflammation.
- Cytotoxic Effects on Cancer Cells : The compound may induce apoptosis in cancer cells through various signaling pathways.
Case Studies
Several studies have focused on similar compounds within the dihydropyridine class:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
